

An In-depth Technical Guide to the Basic Chemical Properties of Perlolyrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perlolyrin*

Cat. No.: B1214776

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perlolyrine is a naturally occurring β -carboline alkaloid found in a variety of plant species, including *Codonopsis pilosula*, and has also been identified in the mycelium of some fungi.^[1] As a member of the harmala alkaloid class of compounds, **Perlolyrine** has garnered interest within the scientific community for its potential biological activities, including anti-inflammatory, anticancer, and melanogenesis-inhibiting properties. This technical guide provides a comprehensive overview of the fundamental chemical properties of **Perlolyrine**, detailed experimental protocols for its study, and visual representations of its potential signaling pathways to support further research and development.

Core Chemical Properties

The fundamental chemical and physical properties of **Perlolyrine** are summarized in the tables below, providing a consolidated reference for researchers.

Identification and Structural Details

Property	Value	Source
IUPAC Name	[5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol	[1] [2]
Synonyms	Perlyrin, Substance YS, Yellow substance YS, Tribulusterine	[2]
CAS Number	29700-20-7	[1] [2]
Molecular Formula	C ₁₆ H ₁₂ N ₂ O ₂	[2]
SMILES	OCC1=CC=C(O1)C2=NC=CC 3=C2NC4=CC=CC=C43	[3]
InChI Key	KFUCYPGCMPLPUMT- UHFFFAOYSA-N	[2]

Physicochemical Properties

Property	Value	Source
Molecular Weight	264.28 g/mol	[1] [2] [4]
Appearance	Solid	[1] [2]
Melting Point	179-181 °C (in Ethanol), 183 °C	[4] [5] [6]
Boiling Point (Predicted)	533.9 ± 45.0 °C	[5] [7]
pKa (Predicted)	13.85 ± 0.10	[5] [7]
XLogP3	2.2	[4]

Solubility Data

Solvent	Solubility	Source
DMSO	Soluble	[8]
Chloroform	Soluble	[8]
Dichloromethane	Soluble	[8]
Ethyl Acetate	Soluble	[8]
Acetone	Soluble	[8]
Water (Predicted)	0.089 g/L	[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of **Perlolyrine**.

Isolation and Purification from *Codonopsis pilosula*

This protocol is adapted from general methods for isolating alkaloids and other secondary metabolites from plant materials.

Objective: To isolate and purify **Perlolyrine** from the dried roots of *Codonopsis pilosula*.

Materials:

- Dried and powdered roots of *Codonopsis pilosula*
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- n-Hexane
- Chloroform (CHCl₃)
- Ammonia solution (NH₄OH)

- Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

Procedure:

- Extraction:
 - Macerate 1 kg of powdered Codonopsis pilosula roots with 5 L of methanol at room temperature for 72 hours.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Acid-Base Partitioning:
 - Suspend the crude extract in 500 mL of 2% HCl.
 - Partition the acidic solution with n-hexane (3 x 500 mL) to remove non-polar compounds. Discard the n-hexane layers.
 - Basify the aqueous layer to pH 9-10 with concentrated NH₄OH.
 - Extract the basified solution with ethyl acetate (3 x 500 mL).
 - Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield the crude alkaloid fraction.
- Column Chromatography:

- Adsorb the crude alkaloid fraction onto a small amount of silica gel.
- Pack a silica gel column (e.g., 5 cm diameter, 50 cm length) with a slurry of silica gel in chloroform.
- Load the adsorbed sample onto the top of the column.
- Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% CHCl_3 and gradually increasing the polarity with MeOH).
- Collect fractions (e.g., 20 mL each) and monitor by TLC using a suitable mobile phase (e.g., $\text{CHCl}_3:\text{MeOH}$, 95:5) and UV visualization.
- Purification:
- Combine fractions containing the compound of interest (identified by comparison with a standard if available, or by further analytical methods).
- Recrystallize the combined fractions from a suitable solvent system (e.g., ethanol) to obtain pure **Perlolyrine**.
- Characterization:
- Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (^1H and ^{13}C), Mass Spectrometry, and IR spectroscopy.

In Vitro Melanogenesis Inhibition Assay

This protocol describes a method to assess the inhibitory effect of **Perlolyrine** on melanin production in B16F10 melanoma cells.

Objective: To determine the dose-dependent effect of **Perlolyrine** on melanogenesis in a cell-based assay.

Materials:

- B16F10 mouse melanoma cells

- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- α -Melanocyte-Stimulating Hormone (α -MSH)
- **Perlyrine**
- Kojic acid (positive control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)
- Sodium hydroxide (NaOH)
- Phosphate-Buffered Saline (PBS)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Culture:
 - Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Viability Assay (MTT Assay):
 - Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of **Perlyrine** (e.g., 1, 5, 10, 25, 50 μ M) for 48 hours.

- After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
- Melanin Content Assay:
 - Seed cells in a 24-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
 - Treat the cells with various non-toxic concentrations of **Perlolyrine** and 100 nM α-MSH for 72 hours. Use kojic acid as a positive control.
 - After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
 - Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
 - Normalize the melanin content to the total protein content determined by a BCA protein assay.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines a method to evaluate the anti-inflammatory potential of **Perlolyrine** by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Objective: To assess the ability of **Perlolyrine** to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

- RAW 264.7 murine macrophage cells
- DMEM
- FBS

- Penicillin-Streptomycin solution

- Lipopolysaccharide (LPS)

- **Perlolyrine**

- Dexamethasone (positive control)

- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

- Sodium nitrite (NaNO_2) standard solution

- 96-well plates

- CO_2 incubator

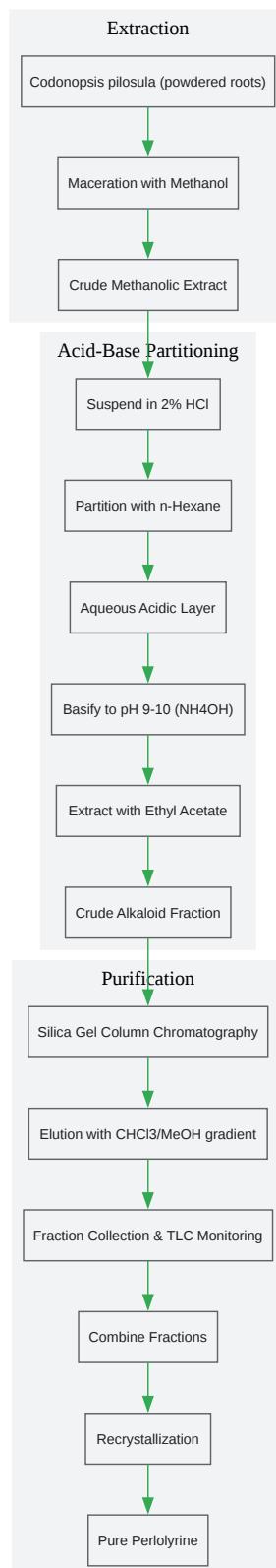
- Microplate reader

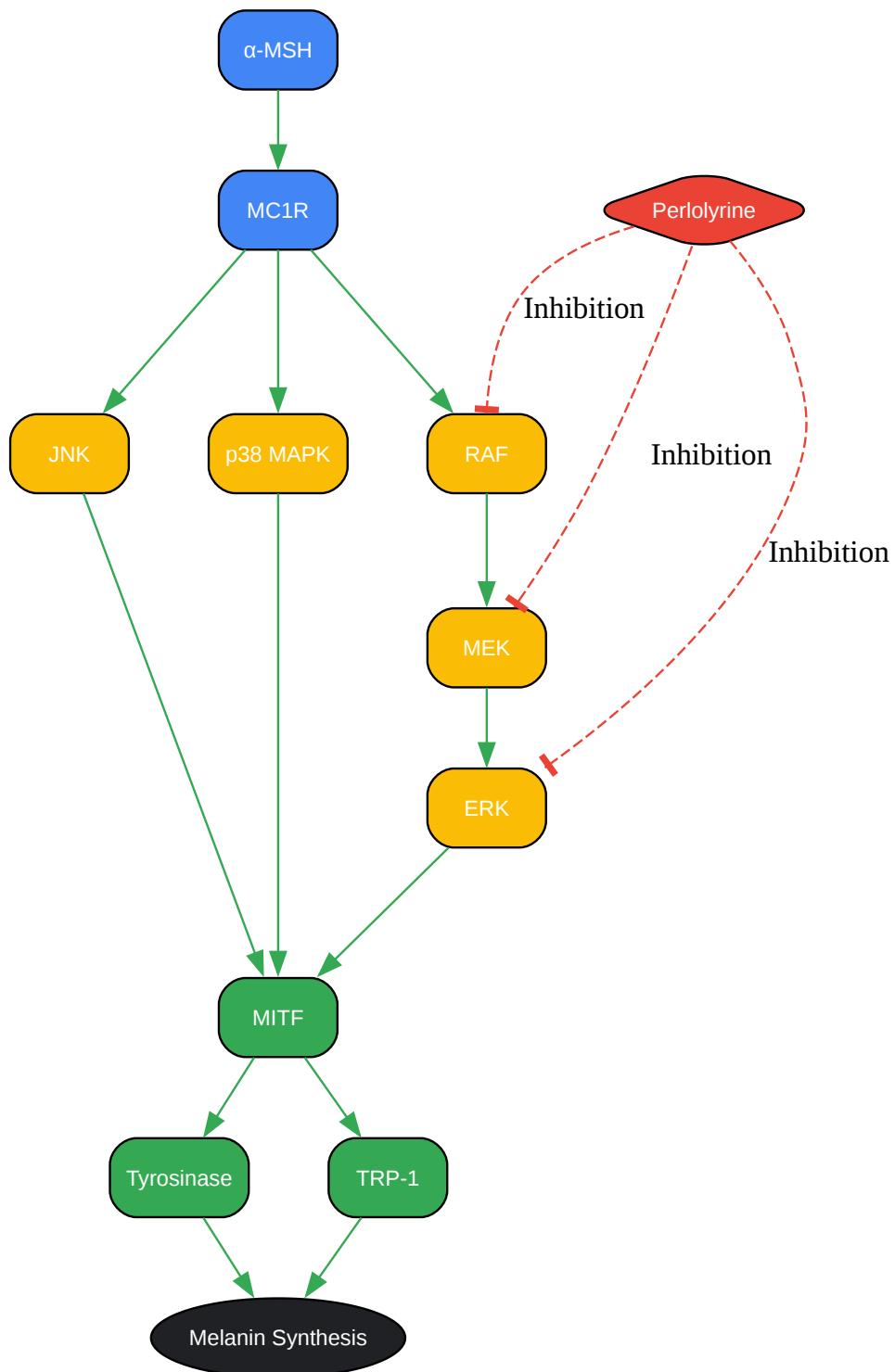
Procedure:

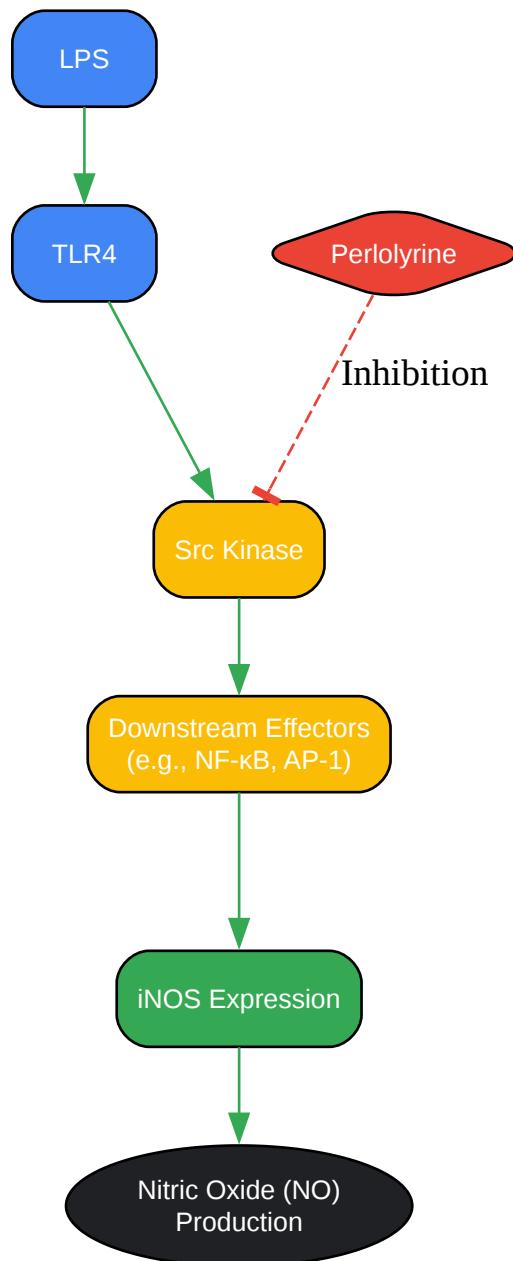
- Cell Culture:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO_2 incubator.

- Nitric Oxide Production Assay:


- Seed cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere for 24 hours.
 - Pre-treat the cells with various concentrations of **Perlolyrine** for 1 hour.
 - Stimulate the cells with 1 $\mu\text{g}/\text{mL}$ of LPS for 24 hours. Include a positive control with dexamethasone.
 - After incubation, collect 100 μL of the cell culture supernatant from each well.


- Add 100 μ L of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration by comparing the absorbance with a standard curve of NaNO_2 .


Signaling Pathways and Mechanisms of Action

The biological effects of **Perlolyrine** are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the potential mechanisms of action.

Proposed Workflow for Isolation of Perlolyrine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. psychedelicreview.com [psychedelicreview.com]
- 2. Perlolyrine | C16H12N2O2 | CID 160179 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 3. Human Metabolome Database: Showing metabocard for Perlolyrine (HMDB0030327) [\[hmdb.ca\]](http://hmdb.ca)
- 4. echemi.com [echemi.com]
- 5. perlolyrine CAS#: 29700-20-7 [\[m.chemicalbook.com\]](http://m.chemicalbook.com)
- 6. Showing Compound Perlolyrine (FDB002170) - FooDB [\[foodb.ca\]](http://foodb.ca)
- 7. perlolyrine | 29700-20-7 [\[chemicalbook.com\]](http://chemicalbook.com)
- 8. Perlolyrine | CAS:29700-20-7 | Manufacturer ChemFaces [\[chemfaces.com\]](http://chemfaces.com)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Basic Chemical Properties of Perlolyrine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1214776#what-are-the-basic-chemical-properties-of-perlolyrin\]](https://www.benchchem.com/product/b1214776#what-are-the-basic-chemical-properties-of-perlolyrin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com